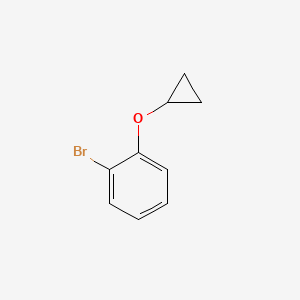

1-Bromo-2-cyclopropoxybenzene

Descripción

1-Bromo-2-cyclopropoxybenzene (C₉H₉BrO) is a brominated aromatic compound featuring a cyclopropoxy substituent at the ortho position relative to the bromine atom. The cyclopropoxy group introduces steric strain due to the three-membered ring, which may influence its reactivity and physical properties. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals or agrochemicals, where its unique substituent pattern enables selective functionalization . Commercial availability is confirmed, with pricing varying by quantity (e.g., 1g at €98, 10g at €706), reflecting its specialized applications .

Propiedades

IUPAC Name |

1-bromo-2-cyclopropyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLULTGPYHKKSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299849 | |

| Record name | 1-Bromo-2-(cyclopropyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38380-86-8 | |

| Record name | 1-Bromo-2-(cyclopropyloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(cyclopropyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

1-Bromo-2-cyclopropoxybenzene can be synthesized through a multi-step process. One common method involves the reaction of 2-bromophenol with bromocyclopropane in the presence of potassium carbonate (K2CO3) and dry dimethylformamide (DMF). The reaction mixture is heated by microwave at 140°C for 2 hours, followed by cooling, dilution with water, and extraction . This method ensures a high yield of the desired product.

Análisis De Reacciones Químicas

1-Bromo-2-cyclopropoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.

Common reagents used in these reactions include n-butyllithium, trimethyl borate, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1-Bromo-2-cyclopropoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.

Industry: The compound is used in the production of various industrial chemicals and materials

Mecanismo De Acción

The mechanism of action of 1-Bromo-2-cyclopropoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropoxy group play crucial roles in its reactivity and interactions. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins .

Comparación Con Compuestos Similares

Key Observations :

- The cyclopropoxy derivative has a higher molecular weight than simpler bromo-nitro analogs due to the cyclopropane ring.

- Solubility data for this compound is absent in the evidence, but its ether group likely enhances solubility in organic solvents compared to nitro-substituted counterparts.

Chemical Reactivity

- Electrophilic Substitution : The cyclopropoxy group’s electron-donating nature may direct incoming electrophiles to para/meta positions, contrasting with nitro or trifluoromethyl groups, which deactivate the ring and favor meta substitution .

- Nucleophilic Aromatic Substitution : Bromine in this compound may undergo substitution more readily than in nitro-substituted analogs, where electron-withdrawing groups stabilize the ring against nucleophilic attack.

Actividad Biológica

1-Bromo-2-cyclopropoxybenzene, with the chemical formula , is an organic compound that has garnered attention for its biological activity, particularly in relation to its interactions with cytochrome P450 enzymes. This article delves into its biological properties, mechanisms of action, and potential implications in pharmacology.

- Molecular Weight : 197.07 g/mol

- IUPAC Name : 1-bromo-2-cyclopropylbenzene

- InChI Key : DTUGHJZKCKSVEO-UHFFFAOYSA-N

- Physical Form : Liquid

- Storage Temperature : -20°C

Cytochrome P450 Interaction

This compound has been identified as a substrate for various cytochrome P450 enzymes, notably CYP1A2 and CYP2D6. These enzymes play a critical role in drug metabolism, influencing the pharmacokinetics of co-administered drugs. The interaction with these enzymes suggests that this compound could potentially alter the metabolism of other pharmaceuticals, leading to significant drug-drug interactions .

While specific mechanisms of action for this compound are not fully elucidated due to limited research, its structural characteristics imply that it may engage in metabolic pathways similar to other brominated compounds. The presence of the bromine atom and cyclopropyl group likely influences its reactivity and biological interactions.

Enzymatic Studies

Research indicates that this compound exhibits notable biological activity as a substrate for cytochrome P450 enzymes. For instance:

- CYP1A2 : Involved in the metabolism of various drugs, its interaction with this compound may affect the clearance rates of medications processed by this enzyme.

- CYP2D6 : Known for metabolizing approximately 25% of all prescribed drugs; alterations in its activity can lead to variability in drug efficacy and safety .

These findings highlight the importance of understanding the biological activity of this compound in clinical settings, especially concerning personalized medicine where enzyme polymorphisms can significantly impact therapeutic outcomes.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 1-Bromo-3-cyclopropylbenzene | 1798-85-2 | 0.97 |

| 1-Bromo-3,5-di-tert-butylbenzene | 22385-77-9 | 0.91 |

| 1-Bromo-3-methylbenzene | 622-86-0 | 0.91 |

| 1-Bromo-4-cyclopropylbenzene | 57807-28-0 | 0.91 |

This table illustrates the structural similarities between this compound and other brominated compounds, which may share similar biological activities due to their common functional groups.

Safety Considerations

The compound is classified as an irritant, necessitating careful handling. Hazard statements associated with it include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.